Lanthanum Carbonate

説明

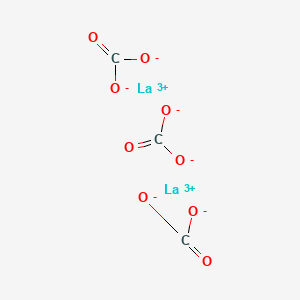

Lanthanum carbonate is a chemical compound with the formula La₂(CO₃)₃. It is formed by the combination of lanthanum cations and carbonate anions. This compound is primarily used in medicine as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease. This compound is also utilized in various industrial applications, including the production of special types of glass and as a catalyst in hydrocarbon cracking .

準備方法

Synthetic Routes and Reaction Conditions: Lanthanum carbonate can be synthesized through the reaction of lanthanum chloride with sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate this compound nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride solution at a constant speed, allowing both the precipitation and neutralization reactions to occur simultaneously. This method ensures the production of this compound in a low pH environment, reducing the risk of forming this compound hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with carbon dioxide under controlled conditions. This method is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Lanthanum carbonate undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes to form lanthanum oxide and carbon dioxide.

Reaction with Acids: this compound reacts with acids to form lanthanum salts and carbon dioxide.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Heat: Decomposition reactions typically require heating the compound to high temperatures.

Major Products:

Lanthanum Oxide: Formed during the decomposition of this compound.

Lanthanum Salts: Produced when this compound reacts with acids.

科学的研究の応用

Phosphate Binding in CKD and ESRD

Mechanism of Action : Lanthanum carbonate works by binding phosphate ions in the gastrointestinal tract, thus reducing serum phosphate levels without causing significant hypercalcemia or worsening metabolic acidosis. This mechanism is crucial for patients with CKD, where phosphate retention can lead to cardiovascular complications and bone disorders.

Clinical Studies :

- A systematic review indicated that this compound effectively reduces serum phosphorus levels in patients undergoing dialysis. In a study involving 680 patients across 49 hospitals, it was found that the average dose used was 2174 mg/day, leading to significant reductions in serum phosphorus levels .

- Another randomized controlled trial demonstrated that patients receiving this compound showed a mean difference in serum phosphorus of 1.91 mg/dL compared to placebo, highlighting its efficacy .

| Study | Population | Dosage | Outcome | Adverse Effects |

|---|---|---|---|---|

| REFOS Study | 680 CKD patients on dialysis | Average 2174 mg/day | Significant reduction in serum phosphorus | Gastrointestinal disorders (26%) |

| Randomized Trial | 750+ ESRD patients | Up to 3000 mg/day | Reduction of phosphorus and calcium-phosphorus product | Similar adverse events to placebo |

Safety Profile

This compound has been shown to have a favorable safety profile. Most adverse effects reported are gastrointestinal, including nausea and constipation. Long-term studies have indicated no significant toxicity or abnormalities in bone mineralization .

Case Study Example : A retrospective analysis of 647 patients revealed that while gastrointestinal complaints were common, serious adverse events were rare, and none were directly related to the treatment .

Effects on Bone Health

Emerging evidence suggests that this compound may positively influence bone health. In long-term studies, it has been associated with increased bone turnover and volume compared to other phosphate binders.

- A study found that bone biopsies from patients treated with this compound showed improved bone volume after two years compared to those treated with calcium-based binders .

| Study | Duration | Findings |

|---|---|---|

| Long-term follow-up | 2 years | Increased bone volume in lanthanum-treated patients |

| Bone biopsy analysis | 1 year | Enhanced bone turnover compared to controls |

Comparative Efficacy

This compound has been compared with other phosphate binders such as calcium acetate and sevelamer. Studies indicate that while all these agents effectively lower serum phosphate levels, this compound does so without increasing serum calcium levels, which is particularly beneficial for patients at risk of vascular calcification.

作用機序

Lanthanum carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes. These complexes pass through the gastrointestinal tract unabsorbed, thereby reducing the absorption of phosphate and lowering serum phosphate levels. This mechanism is particularly beneficial for patients with chronic kidney disease, as it helps manage hyperphosphatemia .

類似化合物との比較

Sevelamer: Another phosphate binder used to treat hyperphosphatemia. Unlike lanthanum carbonate, sevelamer is a polymeric compound that binds phosphate through ionic and hydrogen bonding.

Calcium Acetate: A phosphate binder that works by forming insoluble calcium phosphate complexes.

Uniqueness of this compound: this compound is unique due to its high efficacy in binding phosphate across a wide pH range and its lower risk of causing hypercalcemia compared to calcium-based phosphate binders. Additionally, it has a higher binding capacity and stability compared to other phosphate binders .

生物活性

Lanthanum carbonate (LaC) is a phosphate binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD). Its biological activity is characterized by its ability to bind dietary phosphate in the gastrointestinal tract, thereby reducing serum phosphate levels. This article reviews the biological activity of this compound, supported by clinical studies, case reports, and pharmacological data.

This compound works by forming insoluble complexes with phosphate in the gastrointestinal tract, which prevents phosphate absorption into the bloodstream. This mechanism is crucial for managing hyperphosphatemia, particularly in patients with impaired renal function. The compound has a high binding affinity for phosphate, which is greater than that of other commonly used phosphate binders like calcium carbonate and sevelamer .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in controlling serum phosphate levels:

- Phase III Clinical Trials : In a multicenter study involving 126 hemodialysis patients, this compound significantly reduced serum phosphorus levels compared to placebo. The mean difference in serum phosphorus was 1.91 mg/dL (P < 0.0001), with a notable decrease in calcium x phosphorus product and parathyroid hormone (PTH) levels .

- Long-term Studies : A 10-year safety study indicated that this compound is well-tolerated with no significant toxic effects observed over prolonged use. Patients treated for up to six years showed no clinically relevant changes in liver enzyme or bilirubin levels, and there was no evidence of aluminum-like toxicity .

- Comparison with Other Treatments : In a study comparing this compound to calcium carbonate, the incidence of hypercalcemia was significantly lower in the lanthanum group (6% vs. 49%) after one year of treatment .

Case Studies

Several case reports highlight the long-term effects and specific clinical scenarios involving this compound:

- Gastric Lanthanosis : A case report detailed a 72-year-old female who developed gastric lanthanosis after discontinuing this compound seven years post-treatment. This case underscores the potential for long-term deposition effects of lanthanum despite cessation of therapy .

- Chronic Kidney Disease Management : In a study involving CKD Stage 3 patients, this compound reduced urinary phosphate excretion and plasma FGF23 levels without significant changes in serum phosphate concentrations. This finding suggests its role in phosphate management even when serum levels appear normal .

Pharmacokinetics and Safety Profile

Lanthanum exhibits very low bioavailability and is primarily eliminated via the hepatobiliary pathway. Unlike aluminum-based phosphate binders, lanthanum does not accumulate significantly within the body under normal therapeutic doses. Safety pharmacology studies have shown no adverse effects on gastric emptying or intestinal transit at doses much higher than those used clinically .

Table: Summary of Key Findings on this compound

| Study Type | Findings |

|---|---|

| Phase III Trial | Significant reduction in serum phosphorus (1.91 mg/dL) compared to placebo (P < 0.0001) |

| Long-term Safety Study | No significant toxic effects after 10 years; minimal absorption and no aluminum-like effects |

| CKD Stage 3 Study | Reduced urinary phosphate excretion; decreased plasma FGF23 without changes in serum phosphate |

| Gastric Lanthanosis Case | Documented long-term deposition effects after discontinuation of treatment |

特性

IUPAC Name |

lanthanum(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2La/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPIUJUFIFZSPW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2(CO3)3, C3La2O9 | |

| Record name | Lanthanum carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890512 | |

| Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble., Soluble in acids, Practically insoluble in water | |

| Record name | Lanthanum carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.6 | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed. Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption., Lanthanum carbonate dissociates in the acid environment of the upper GI tract to release lanthanum ions that bind dietary phosphate released from food during digestion. Lanthanum carbonate inhibits absorption of phosphate by forming highly insoluble lanthanum phosphate complexes, consequently reducing both serum phosphate and calcium phosphate product., The carbonate salt of lanthanum is practically insoluble in water but dissociates in the acidic environment of the upper GI tract to release trivalent lanthanum ions, which bind dietary phosphates released during digestion, thereby forming highly insoluble lanthanum phosphate complexes. Consequently, phosphate absorption, serum phosphorus concentrations, and serum calcium times phosphorus product (Ca X P) are reduced. Lanthanum ions have a high affinity for phosphate; in vitro studies indicate that when lanthanum is present at pH 3-5 (pH corresponding to that of gastric fluid) in twofold molar excess to phosphates, the drug binds about 97% of available phosphates. | |

| Record name | Lanthanum carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

587-26-8, 183309-52-6 | |

| Record name | Lanthanum carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum carbonate Tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM CARBONATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M78EU4V9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lanthanum Carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。